(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID
Brand Name: Vulcanchem
CAS No.: 126312-57-0
VCID: VC21280986
InChI: InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1
SMILES: CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID

CAS No.: 126312-57-0

Cat. No.: VC21280986

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID - 126312-57-0

Specification

CAS No. 126312-57-0
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name (2S)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1
Standard InChI Key KJGYCJMJZYLARL-ZDUSSCGKSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator